molecular formula C12H8ClN3OS B3032666 7-chloro-2-methyl-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone CAS No. 338794-10-8

7-chloro-2-methyl-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone

Cat. No.: B3032666
CAS No.: 338794-10-8
M. Wt: 277.73 g/mol
InChI Key: VDOUGXWXWQAGHC-UHFFFAOYSA-N
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Description

7-chloro-2-methyl-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-methyl-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-5-chlorobenzamide with 2-bromo-1-(methylthio)ethanone in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

7-chloro-2-methyl-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can modify the thiazole ring or the quinazolinone core.

    Substitution: Halogen substitution reactions can occur at the chloro group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions could produce a variety of halogenated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential therapeutic applications due to its biological activities.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 7-chloro-2-methyl-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone would depend on its specific biological activity. For example, if it exhibits antimicrobial properties, it might inhibit bacterial enzymes or disrupt cell membrane integrity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone: Lacks the chloro group, which might affect its biological activity.

    7-chloro-2-methyl-4(3H)-quinazolinone: Lacks the thiazole ring, which could influence its chemical reactivity and biological properties.

    7-chloro-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone: Lacks the methyl group, potentially altering its pharmacokinetic properties.

Uniqueness

The presence of the chloro group, methyl group, and thiazole ring in 7-chloro-2-methyl-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone makes it unique compared to other quinazolinone derivatives

Properties

IUPAC Name

7-chloro-2-methyl-3-(1,3-thiazol-2-yl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3OS/c1-7-15-10-6-8(13)2-3-9(10)11(17)16(7)12-14-4-5-18-12/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOUGXWXWQAGHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396734
Record name 6H-377S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338794-10-8
Record name 6H-377S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-chloro-2-methyl-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone
Reactant of Route 2
7-chloro-2-methyl-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone
Reactant of Route 3
Reactant of Route 3
7-chloro-2-methyl-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone
Reactant of Route 4
7-chloro-2-methyl-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone
Reactant of Route 5
7-chloro-2-methyl-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone
Reactant of Route 6
7-chloro-2-methyl-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone

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